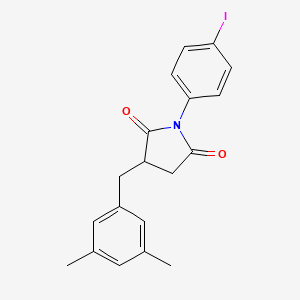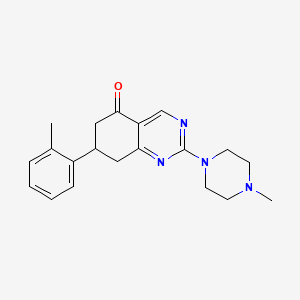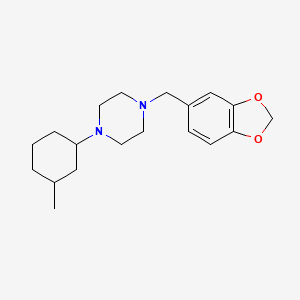
3-(3,5-dimethylbenzyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylbenzyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DIMPI, and it has been synthesized through several methods, which will be discussed in DIMPI has been found to have a mechanism of action that makes it useful in various biochemical and physiological processes. This paper will explore the synthesis, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions of DIMPI.
作用機序
The mechanism of action of DIMPI involves the inhibition of the proteasome, which is a protein complex responsible for degrading damaged or unwanted proteins in cells. The inhibition of the proteasome leads to the accumulation of unwanted proteins in cells, which ultimately leads to cell death. DIMPI has been found to have a higher affinity for the proteasome than other proteasome inhibitors, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
DIMPI has been found to have several biochemical and physiological effects. Studies have shown that DIMPI can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the size of tumors. DIMPI has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of using DIMPI in lab experiments is its high affinity for the proteasome, making it a potential candidate for cancer treatment. DIMPI is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DIMPI is its low solubility in water, which can affect its bioavailability and limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on DIMPI. One of the potential future directions is to investigate the potential of DIMPI in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to explore the potential of DIMPI in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the accumulation of unwanted proteins in cells. Additionally, future research could focus on improving the solubility of DIMPI to increase its bioavailability and effectiveness in various applications.
Conclusion:
In conclusion, DIMPI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DIMPI has been achieved through several methods, and its mechanism of action involves the inhibition of the proteasome, making it a potential candidate for cancer treatment. DIMPI has been found to have several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for research on DIMPI, and further research could lead to its potential use in the treatment of various diseases.
合成法
DIMPI has been synthesized through several methods, including the condensation reaction of 4-iodobenzaldehyde and 3,5-dimethylbenzylamine in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-iodobenzaldehyde and 3,5-dimethylbenzylamine in the presence of potassium carbonate and acetonitrile. The yield of the reaction is usually around 50-70%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
DIMPI has been found to have potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that DIMPI can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. DIMPI has been found to induce apoptosis, which is the programmed cell death of cancer cells.
特性
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO2/c1-12-7-13(2)9-14(8-12)10-15-11-18(22)21(19(15)23)17-5-3-16(20)4-6-17/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZJWCHOEWQHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882452.png)
![3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4882465.png)
![N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4882473.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4882489.png)


![N-benzyl-1-[2-(mesitylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4882522.png)
![N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide](/img/structure/B4882534.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B4882545.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)

![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)